N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O4S2.ClH/c1-36-23-15-20(16-24(37-2)28(23)38-3)29(35)33-31-27(30-32-22-11-7-8-12-25(22)39-30)21-13-14-34(18-26(21)40-31)17-19-9-5-4-6-10-19;/h4-12,15-16H,13-14,17-18H2,1-3H3,(H,33,35);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKFIDZTLVPHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
Benzothiazole derivatives have been shown to inhibit cox-1 and cox-2 enzymes, which are involved in inflammation.
Biochemical Pathways
Benzothiazole derivatives have been shown to inhibit cox-1 and cox-2 enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.
Result of Action
Benzothiazole derivatives have been shown to inhibit cox-1 and cox-2 enzymes, which could result in reduced inflammation.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 681.3 g/mol. The compound features multiple heterocyclic rings and functional groups that contribute to its biological activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 681.3 g/mol |
| Key Functional Groups | Benzothiazole, Thieno[2,3-c]pyridine |
| Physical State | Solid (Hydrochloride salt form) |
The compound exhibits a broad spectrum of biological activities primarily through interactions with cellular targets such as DNA and various enzymes. Its mechanism of action includes:
- Inhibition of APE1 : The compound has shown significant inhibitory activity against apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair. This inhibition can potentiate the effects of chemotherapeutic agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) by increasing the accumulation of DNA damage in cancer cells .
- Anticancer Activity : Studies indicate that compounds with similar structures exhibit anticancer properties through apoptosis induction and cell cycle arrest in various cancer cell lines .
Structure-Activity Relationship (SAR)
Research has identified key structural components that influence the biological activity of this compound:
- Benzothiazole moiety : Essential for APE1 inhibition.
- Thieno[2,3-c]pyridine ring : Contributes to the overall pharmacological profile.
- Trimethoxybenzamide group : Enhances solubility and bioavailability.
In Vitro Studies
- Cell Line Assays : The compound was tested on HeLa cells, showing low micromolar IC50 values against APE1. It enhanced the cytotoxic effects of MMS and TMZ significantly, indicating its potential as a chemotherapeutic adjuvant .
- ADME Profile : The compound demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics when administered intraperitoneally in mice at a dose of 30 mg/kg body weight .
Comparative Analysis with Related Compounds
A comparative study was conducted on various derivatives of thieno[2,3-c]pyridine:
| Compound Name | Biological Activity |
|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) | Anticancer and antibacterial |
| N-(3-(benzo[d]thiazol-2-yl)-6-benzyl...) | Potent APE1 inhibitor |
| N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4-methyl...) | Moderate cytotoxicity |
Scientific Research Applications
Biological Activities
The compound exhibits a variety of biological activities that make it a candidate for further research and development:
-
Inhibition of Apurinic/Apyrimidinic Endonuclease 1 (APE1) :
- APE1 is crucial for DNA repair mechanisms. Inhibiting this enzyme can enhance the cytotoxic effects of chemotherapeutic agents. Studies have shown that this compound can effectively inhibit APE1 activity in vitro, leading to increased DNA damage in cancer cells treated with alkylating agents like temozolomide.
-
Anticancer Properties :
- The compound has demonstrated potent anticancer effects in various preclinical models. It enhances the efficacy of standard chemotherapy by preventing cancer cells from repairing DNA damage. Combination therapies using this compound have resulted in improved tumor regression compared to monotherapy .
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The structure of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is complex and includes several functional groups that contribute to its biological activity:
- The presence of the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine moieties enhances interactions with biological targets.
- Modifications to these structures can significantly influence the potency and selectivity for APE1 inhibition.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Combination Therapy :
- Neuroprotection :
Comparison with Similar Compounds
Comparison with Similar APE1 Inhibitors
Structural and Functional Analogues
Key structural analogues include N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) and derivatives described in . Below is a comparative analysis:
Key Differences and Implications
Substituent Effects :
- The benzyl group in the target compound may enhance blood-brain barrier (BBB) penetration compared to the isopropyl group in Compound 3, critical for targeting gliomas .
- The 3,4,5-trimethoxybenzamide substituent likely improves binding affinity to APE1’s hydrophobic active site compared to the simpler acetamide in Compound 3.
Mechanistic Insights :
- Both compounds inhibit APE1’s endonuclease activity, disrupting BER and sensitizing cancer cells to DNA-damaging therapies. However, the target compound’s trimethoxy group may confer higher selectivity for APE1 over other DNA repair enzymes.
Preclinical Efficacy: Compound 3 demonstrated in vivo efficacy in murine models with significant tumor growth delay when combined with temozolomide .
Research Findings and Clinical Relevance
- APE1 Overexpression in Gliomas : highlights that APE1 activity in high-grade gliomas is 3.5-fold higher than in low-grade tumors, correlating with S-phase proliferation and therapeutic resistance . This underscores the rationale for APE1 inhibitors in glioma therapy.
- Synergy with Alkylating Agents : Both the target compound and Compound 3 enhance the cytotoxicity of temozolomide, a frontline alkylating agent for glioblastoma .
Q & A
Q. What synthetic routes are reported for this compound, and what key parameters influence reaction efficiency?
The synthesis involves multi-step reactions, including cyclization, coupling, and functionalization. Critical parameters include:
- Reagent selection : Use of O-benzyl hydroxylamine hydrochloride for amine protection and trichloroisocyanuric acid (TCICA) as a coupling agent .
- Solvent optimization : Polar aprotic solvents like acetonitrile improve solubility and reaction rates .
- Temperature control : Reactions often require precise heating (e.g., reflux in ethanol for 15–20 minutes) to avoid side products .
- Purification : Column chromatography or recrystallization from ethanol/acetic acid ensures purity .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, N-H at ~3380 cm⁻¹) .
- NMR spectroscopy : ¹H NMR resolves aromatic protons (δ 7.2–8.0 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ observed at m/z 384 in related compounds) .
- TLC : Monitors reaction progress using chloroform:acetone (3:1) as the mobile phase .
| Technique | Key Observations (Example) | Purpose |
|---|---|---|
| IR | 1670 cm⁻¹ (C=O stretch) | Confirm amide bond formation |
| ¹H NMR | δ 3.8–4.0 ppm (OCH₃) | Verify trimethoxybenzamide moiety |
| HRMS | m/z 384 [M+H]+ | Validate molecular weight |
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields during multi-step synthesis?
- Stepwise analysis : Isolate intermediates (e.g., via TLC) to identify low-yield steps .
- Catalyst screening : Test alternatives to TCICA (e.g., Na pivalate) to improve coupling efficiency .
- Scale-up adjustments : Modify solvent volumes and heating rates when transitioning from milligram to gram-scale syntheses .
- Controlled heterocyclization : Optimize sulfuric acid concentration and reaction time (e.g., 24 hours at 293–298 K) to stabilize intermediates .
Q. What computational modeling approaches are recommended to predict the compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock to simulate binding to thiazole-sensitive receptors (e.g., kinase targets) .
- MD simulations : Analyze stability in aqueous environments (e.g., solvation free energy calculations) .
- QSAR models : Corlate substituent effects (e.g., methoxy groups) with activity using AI-driven platforms like COMSOL Multiphysics .
Q. What strategies are effective in optimizing the compound’s stability under varying pH and temperature conditions during pharmacological assays?
- pH stability studies : Use buffered solutions (pH 1–10) and monitor degradation via HPLC .
- Thermal analysis : DSC/TGA identifies decomposition thresholds (e.g., >150°C for related benzamide derivatives) .
- Lyophilization : Enhances shelf-life by converting to a stable hydrochloride salt form .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
